molecular formula C21H23N3O3 B12171159 N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12171159
M. Wt: 365.4 g/mol
InChI Key: HYJNELUWJGBWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Nomenclature of N-(2-{[(4-Methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Breaking down the nomenclature:

  • Indole-3-carboxamide : The parent structure is an indole ring (a bicyclic structure comprising a benzene ring fused to a pyrrole ring) with a carboxamide group (-CONH₂) at the 3-position.
  • 1-methyl : A methyl group (-CH₃) substitutes the nitrogen atom at the 1-position of the indole ring.
  • N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl) : A side chain attached to the carboxamide nitrogen consists of an ethyl group (-CH₂CH₂-) linked to an acetylated 4-methoxyphenyl group. The acetyl moiety (-COCH₂-) bridges the ethylamine and 4-methoxyphenyl groups.

The systematic classification places this compound within the broader category of indole-3-carboxamide derivatives , characterized by modifications at the indole nitrogen and carboxamide side chains.

Table 1: Structural Components and Corresponding IUPAC Nomenclature
Component IUPAC Description Position
Indole ring 1H-indole Core structure
Methyl group 1-methyl N-atom of indole
Carboxamide 3-carboxamide C3 of indole
Side chain 2-{[(4-methoxyphenyl)acetyl]amino}ethyl N-atom of carboxamide

Structural Relationship to Indole-3-carboxamide Derivatives

This compound shares structural motifs with other indole-3-carboxamide derivatives, which are explored for their biological activities. Key comparisons include:

Core Indole Modifications
  • Substituents at N1 : The 1-methyl group distinguishes it from analogs like N-(piperidin-4-yl)-1H-indole-3-carboxamide (unsubstituted at N1).
  • Carboxamide side chains : Unlike simpler derivatives such as 5-fluoro-N-piperidin-4-yl-1H-indole-3-carboxamide , this compound features a complex ethyl-linked acetylated aromatic side chain.
Functional Group Variations
  • Methoxyaryl groups : The 4-methoxyphenyl acetyl moiety parallels structures in N-[1-(benzyl)piperidin-4-yl]-5-fluoro-1H-indole-3-carboxamide , though with distinct substitution patterns.
  • Acetylaminoethyl linkage : This group is analogous to side chains in N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide , differing in attachment position and indole substitution.
Table 2: Comparative Analysis of Indole-3-carboxamide Derivatives
Compound N1 Substituent Carboxamide Side Chain Biological Target
Target compound Methyl 2-{[(4-methoxyphenyl)acetyl]amino}ethyl Cannabinoid receptors
N-(piperidin-4-yl)-1H-indole-3-carboxamide Hydrogen Piperidin-4-yl Protein kinase C
5-fluoro-N-piperidin-4-yl-1H-indole-3-carboxamide Hydrogen Piperidin-4-yl IMP dehydrogenase

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C21H23N3O3/c1-24-14-18(17-5-3-4-6-19(17)24)21(26)23-12-11-22-20(25)13-15-7-9-16(27-2)10-8-15/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

HYJNELUWJGBWFP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps. One common method includes the acylation of 4-methoxyphenylacetic acid to form 4-methoxyphenylacetyl chloride, which is then reacted with an appropriate amine to form the intermediate product. This intermediate is further reacted with 1-methyl-1H-indole-3-carboxylic acid under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: The compound is used as a building block for synthesizing other complex molecules.

    Biology: It has shown potential in biological assays for its activity against certain enzymes and receptors.

    Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and viral infections.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. This interaction is facilitated by the compound’s unique structure, which allows it to form hydrogen bonds and other interactions with its targets .

Comparison with Similar Compounds

Structural Analogues of Indole Carboxamides

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups or core heterocycles:

Compound Name Core Structure Substituents/Modifications Key Features
Target Compound 1-Methylindole-3-carboxamide Ethylamino group acylated with 4-methoxyphenylacetyl Combines indole carboxamide with a methoxy-substituted aromatic acyl group
N-(3-hydroxypropyl)-indole-3-carboxamide () Indole-3-carboxamide 3-hydroxypropylamine side chain Hydrophilic hydroxyl group may enhance solubility
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide () Indole-3-carboxamide Piperidin-4-yl and pyridinone moieties Potential CNS activity due to lipophilic piperidine and hydrogen-bonding groups
N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide () Indole-2-carboxamide 4-Chlorophenoxy acetamido phenyl group Chlorine substituent may influence electronic properties and binding affinity
N-[2-(1H-indol-3-yl)ethyl]benzamide () Indole-3-carboxamide Benzamide attached to indol-3-yl ethyl group Simpler structure with fewer substitutions; baseline for SAR studies

Analytical and Physicochemical Properties

  • Retention Behavior : Formoterol-related compounds () with 4-methoxyphenyl groups exhibit retention times (0.4–2.2) and response factors (1.00–1.75) in HPLC, suggesting the target compound may have comparable chromatographic profiles .
  • Spectroscopic Confirmation : and highlight the use of ¹H/¹³C NMR, LC-MS (e.g., m/z 301 [M+H]⁺ in ), and X-ray crystallography for structural validation, which would apply to the target compound .

Functional Implications of Substituents

  • Methoxy vs. Chloro Groups: The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenoxy group in ’s analog, which could increase electrophilicity .
  • Side Chain Flexibility: The ethylamino linker in the target compound versus the hydroxypropyl group in may alter conformational flexibility and target binding .

Biological Activity

N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is an indole derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes an indole ring, a carboxamide group, and a methoxyphenylacetyl moiety, which together contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N2O3C_{18}H_{22}N_{2}O_{3}, with a molecular weight of approximately 314.38 g/mol. The presence of the methoxy group and the acetylamino side chain is significant for its biological activity.

Biological Activities

Research indicates that compounds within this structural class exhibit a range of biological activities, including:

  • Anticancer Activity : Indole derivatives are known for their anticancer properties. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including lung (A549), colon (HCT116), and liver (SMMC-7721) cancer cells. For instance, compounds with indole moieties have demonstrated IC50 values in the micromolar range against these cell lines, indicating moderate to strong cytotoxic effects .
  • Antimicrobial Properties : Indole derivatives have also been reported to possess antimicrobial activity against various pathogens. The specific interactions of this compound with bacterial and fungal targets warrant further investigation .
  • Anti-inflammatory Effects : Compounds similar to this indole derivative have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators. The mechanisms may involve modulation of signaling pathways related to inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many indole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, some studies suggest that they may inhibit cyclooxygenase (COX) enzymes or lipoxygenases (LOX), which play crucial roles in inflammatory processes .
  • Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with various biological targets at the molecular level. Docking studies indicate favorable binding affinities with proteins associated with cancer and inflammation, suggesting potential therapeutic benefits .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerExhibited cytotoxic effects against A549 and HCT116 cell lines with IC50 values ranging from 193 µg/mL to 371 µg/mL.
AntimicrobialPotential activity against Gram-positive and Gram-negative bacteria; specific efficacy needs further study.
Anti-inflammatoryInhibition of pro-inflammatory cytokines observed in related indole derivatives.

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:

  • In Vitro and In Vivo Studies : Comprehensive studies are needed to confirm the efficacy and safety profile of this compound in biological systems.
  • Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects will aid in developing targeted therapies.
  • Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure affect biological activity could lead to the development of more potent derivatives.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves sequential amide coupling steps. For example:
  • Step 1 : React 4-methoxyphenylacetic acid with ethylenediamine using a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM at 0–5°C to form the intermediate acetylated ethylenediamine derivative .

  • Step 2 : Couple the intermediate with 1-methyl-1H-indole-3-carboxylic acid using 2,6-lutidine as a base and TBTU as the activating agent. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3) .

  • Key Parameters : Maintain low temperatures (0–5°C) during coupling to minimize side reactions. Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

    • Data Table : Reaction Optimization Parameters
StepCoupling AgentSolventTemperatureYield (%)
1TBTUDCM0–5°C75–85
2TBTUDCM25–30°C60–70

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) to verify proton environments and carbon frameworks. For example, the 4-methoxyphenyl group shows a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons at δ 6.8–7.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles/distances .

Advanced Research Questions

Q. What computational strategies are effective for predicting the target binding affinity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to dock the compound into protein active sites. Set up the grid box to cover the binding pocket (e.g., 25 ų) and apply Lamarckian genetic algorithms for conformational sampling .
  • Validation : Compare docking scores (ΔG) with known inhibitors. Validate predictions via MD simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
    • Key Consideration : Account for ligand flexibility and solvation effects to reduce false positives.

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).
  • Data Normalization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate activity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and correlate activity with structural analogs (e.g., indole-2-carboxamide derivatives) .

Q. What analytical methods are suitable for detecting and quantifying trace impurities in this compound?

  • Methodological Answer :
  • HPLC-UV/HRMS : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA). Set detection at 254 nm. Identify impurities (e.g., deacetylated byproducts) via HRMS fragmentation patterns .

  • Validation : Follow ICH guidelines (Q2R1) for linearity (R² > 0.99), LOD (0.1%), and LOQ (0.5%) .

    • Data Table : Common Impurities and Retention Times
ImpurityRetention Time (min)Relative Response (%)
Deacetylated derivative12.31.2
Methoxy-deprotected form15.70.8

Q. How can structural modifications improve the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • Property Optimization : Reduce rotatable bonds (<10) and polar surface area (<140 Ų) to enhance oral bioavailability. Introduce methyl groups to block metabolic hotspots (e.g., indole N-methylation) .

  • In Silico Tools : Use SwissADME to predict logP, solubility, and CYP450 interactions. Prioritize analogs with ClogP 2–4 and TPSA < 90 Ų .

    • Data Table : Key Pharmacokinetic Parameters
PropertyCurrent CompoundOptimized Analog
Rotatable bonds86
Polar Surface Area (Ų)11085
Predicted F (%)4570

Methodological Best Practices

  • Synthesis : Always characterize intermediates (e.g., via TLC and melting point analysis) to ensure reaction progression .
  • Biological Assays : Include positive/negative controls and triplicate measurements to ensure reproducibility .
  • Data Reporting : Disclose solvent, temperature, and instrument parameters to enable cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.